2-(Quinazolin-4-ylamino)ethyl benzoate
CAS No.:
Cat. No.: VC15893851
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H15N3O2 |
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Molecular Weight | 293.32 g/mol |
IUPAC Name | 2-(quinazolin-4-ylamino)ethyl benzoate |
Standard InChI | InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20) |
Standard InChI Key | SCPQVRVOUCFQNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCNC2=NC=NC3=CC=CC=C32 |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(Quinazolin-4-ylamino)ethyl benzoate features a quinazoline core fused to a benzene ring through an ethylamino-benzoate linkage. The quinazoline moiety contains two nitrogen atoms at positions 1 and 3, while the benzoate group esterifies the ethanolamine spacer (Fig. 1). X-ray crystallography data for analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, reveal dihedral angles of ~87° between aromatic rings, suggesting potential conformational flexibility in related structures .
Table 1: Fundamental Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 389797-97-1 | |
Molecular Formula | C₁₇H₁₅N₃O₂ | |
Molecular Weight | 293.32 g/mol | |
Purity | ≥98% | |
Key Synonyms | 2-[(Quinazolin-4-yl)amino]ethyl benzoate |
Synthesis and Reaction Pathways
Synthetic Strategies
While no explicit protocol for 2-(quinazolin-4-ylamino)ethyl benzoate is documented, its synthesis likely follows established methods for quinazoline-ester hybrids:
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Quinazoline Core Formation: Anthranilic acid derivatives react with nitriles or isothiocyanates under reflux to form the quinazoline ring, as demonstrated in the synthesis of 2-mercapto-3-phenylquinazolin-4-one .
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Esterification: Coupling 4-aminoquinazoline with ethyl bromoacetate introduces the ethylamino spacer, followed by benzoic acid esterification using acyl chlorides or DCC-mediated coupling .
Table 2: Hypothetical Synthesis Parameters
Physicochemical Characterization
Spectral Data
Although experimental spectra for 2-(quinazolin-4-ylamino)ethyl benzoate are unavailable, predictions derive from structurally related compounds:
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IR: Expected peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=N quinazoline), and ~3300 cm⁻¹ (N-H stretch) .
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¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), ethylenic CH₂ (δ 3.8–4.2 ppm), and benzoate methyl (δ 1.2–1.4 ppm) .
Solubility and Stability
The compound is likely lipophilic (logP ~2.5) due to the aromatic quinazoline and benzoate groups, favoring solubility in DMSO or dichloromethane. Stability studies of similar esters suggest susceptibility to hydrolysis under acidic/basic conditions .
Industrial and Research Applications
Chemical Intermediate
Suppliers like MolCore market 2-(quinazolin-4-ylamino)ethyl benzoate for medicinal chemistry, particularly in fragment-based drug design . Its modular structure allows derivatization at the:
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Quinazoline N1 and N3 positions
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Benzoate aryl ring
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Ethylamino linker
Patent Landscape
No patents specifically claim this compound, but WO2020157621A1 covers quinazoline esters as EGFR inhibitors, underscoring its therapeutic relevance .
Future Directions
Research Priorities
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